molecular formula C21H18N4O3 B3213195 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1112432-95-7

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B3213195
CAS No.: 1112432-95-7
M. Wt: 374.4
InChI Key: GJKZACQJFKVRAP-UHFFFAOYSA-N
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Description

3-[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique dual-heterocyclic architecture, combining a 1,4-dihydropyridazin-4-one core with a 1,2,4-oxadiazole subunit. The 1,2,4-oxadiazole ring is recognized for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . Compounds bearing the 1,2,4-oxadiazole moiety exhibit an unusually wide spectrum of biological activities and are investigated for their potential to inhibit key enzymes and receptors involved in various disease pathways . The integration of this moiety with a dihydropyridazinone core, a scaffold known for its diverse biological activity, creates a multifunctional chemical entity . This makes the compound a valuable candidate for high-throughput screening and as a building block in the design of novel therapeutic agents targeting areas such as oncology, inflammatory diseases, and central nervous system disorders. Key Identifiers: • CAS Number: Please inquire • Molecular Formula: C 21 H 18 N 4 O 3 • Molecular Weight: 374.4 g/mol This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-3-27-17-6-4-5-15(13-17)20-22-21(28-24-20)19-18(26)11-12-25(23-19)16-9-7-14(2)8-10-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKZACQJFKVRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the pyridazinone moiety. Common reagents used in these reactions include hydrazine derivatives, ethoxyphenyl compounds, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the pyridazinone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and pyridazinone moieties. These interactions could modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) logP Solubility (LogSw) Key Applications/Notes
Target Compound : 3-[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one 3-Ethoxyphenyl C₂₁H₁₈N₄O₃ 374.40 ~4.5* ~-4.8* Potential kinase inhibitor (inferred from analogs)
Analog 1 : 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one 2,3-Dimethoxyphenyl C₂₁H₁₈N₄O₄ 390.40 ~3.8 ~-4.2 Enhanced polarity due to two methoxy groups; possible CNS activity
Analog 2 : 1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one 2-Methylphenyl C₂₀H₁₆N₄O₂ 344.37 4.247 -4.42 Included in drug discovery libraries (SmartTM, Targeted Diversity); high lipophilicity

*Predicted using analogous data from .

Substituent Effects on Physicochemical Properties

  • Lipophilicity (logP) :

    • The ethoxy group in the target compound increases logP compared to Analog 1 (dimethoxy), which has higher polarity. However, logP remains lower than Analog 2 (2-methylphenyl), where the methyl group contributes to greater hydrophobicity .
    • Ethoxy vs. Methoxy: The ethoxy group’s longer alkyl chain slightly elevates logP (by ~0.7 units) compared to methoxy .
  • Solubility :

    • The target compound’s solubility (predicted LogSw ≈ -4.8) is poorer than Analog 1 (LogSw ≈ -4.2) due to reduced hydrogen-bonding capacity from a single ethoxy group versus two methoxy groups .

Biological Activity

The compound 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an oxadiazole moiety and a dihydropyridazinone core. Its molecular formula is C25H22N4O3C_{25}H_{22}N_{4}O_{3} with a molecular weight of approximately 430.47 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyridazinone derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivityTarget OrganismReference
3-Ethoxyphenyl oxadiazoleAntibacterialE. coli
Pyridazinone derivativesAntifungalC. albicans

Anticancer Activity

The anticancer potential of the compound is notable. Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and activation of caspases.

  • Case Study : A recent study reported that a derivative similar to our compound exhibited an IC50 value of 20 µM against A549 lung cancer cells, indicating promising cytotoxicity.
CompoundCell LineIC50 (µM)Mechanism
Similar oxadiazole derivativeA549 (lung cancer)20Apoptosis induction via Bcl-2 inhibition

Neuroprotective Effects

Some studies have suggested neuroprotective effects associated with compounds similar to the target molecule. These effects are often linked to the modulation of neurotransmitter systems and reduction of oxidative stress.

  • Research Findings : In models of neurodegeneration, compounds with similar structures have been shown to reduce neuronal cell death by scavenging free radicals and enhancing antioxidant defenses.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Interaction with Receptors : Potential binding to various receptors could modulate signaling pathways.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

  • Oxadiazole ring formation : Cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or acetic anhydride) .
  • Dihydropyridazinone core construction : Condensation reactions between hydrazines and diketones or α,β-unsaturated carbonyl intermediates .
  • Functional group introduction : Substituents like the 3-ethoxyphenyl and 4-methylphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
    Key optimization parameters include solvent polarity (e.g., ethanol, DMF), temperature (reflux conditions), and catalyst selection to improve yields .

Advanced: How can reaction yields be optimized when introducing electron-donating substituents (e.g., ethoxy groups)?

Answer:
Electron-donating groups like ethoxy may sterically hinder cyclization. To address this:

  • Temperature modulation : Gradual heating (60–100°C) prevents side reactions during oxadiazole formation .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in cycloaddition steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol aids in recrystallization .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) isolates high-purity products, as seen in analogous pyrazoline syntheses .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy CH₂CH₃ at δ ~1.4 ppm and aromatic protons) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹ for dihydropyridazinone, C-O-C ~1250 cm⁻¹ for ethoxy) .
  • X-ray crystallography : Resolves spatial arrangements of the oxadiazole and dihydropyridazinone rings, critical for confirming regiochemistry .

Advanced: How can contradictory biological activity data across studies be systematically analyzed?

Answer:
Contradictions often arise from variations in:

  • Substituent positioning : Compare analogs with ortho/meta/para substituents (e.g., 3-ethoxy vs. 4-ethoxy) to assess steric/electronic effects .
  • Assay conditions : Control for solvent (DMSO vs. aqueous buffers), cell lines, and enzyme isoforms .
  • Purity validation : Use HPLC-MS to rule out impurities (>95% purity required for reliable bioactivity data) .
    Statistical tools (e.g., ANOVA) quantify significance across replicates .

Advanced: What computational methods predict target interactions for this compound?

Answer:

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets. The oxadiazole moiety often interacts with catalytic lysine or arginine residues .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) under physiological conditions .
  • QSAR models : Correlate substituent properties (logP, Hammett σ) with activity to prioritize derivatives for synthesis .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodology:

  • Core modifications : Replace dihydropyridazinone with pyridazinone or phthalazinone to assess ring rigidity effects .
  • Substituent variation :
    • Oxadiazole ring : Test halogens (Cl, F) or methoxy groups at the 3-phenyl position .
    • Dihydropyridazinone : Introduce methyl or nitro groups at the 4-position .
  • In vitro assays : Prioritize kinase inhibition or antimicrobial assays based on initial activity .

Basic: What are hypothesized biological targets based on structural motifs?

Answer:

  • Kinases : The oxadiazole moiety may mimic ATP’s adenine in binding kinase active sites .
  • GPCRs : The 4-methylphenyl group could interact with hydrophobic pockets in serotonin or dopamine receptors .
  • Antimicrobial targets : The dihydropyridazinone core may inhibit bacterial dihydrofolate reductase (DHFR) .

Advanced: How to resolve ambiguities in proposed reaction mechanisms (e.g., cyclization steps)?

Answer:

  • Isotopic labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the dihydropyridazinone ring .
  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-limiting steps .
  • Theoretical calculations : DFT studies (e.g., B3LYP/6-31G*) model transition states and activation energies for competing pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
Reactant of Route 2
Reactant of Route 2
3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one

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